Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

Lipophilicity Membrane Permeability Xanthine Derivatives

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate (CAS 377053-13-9, MFCD02982968) is an 8-sulfanyl-substituted xanthine derivative with a C8 methyl sulfanylacetate ester and an N7 octyl chain. Its molecular formula is C17H26N4O4S (MW 382.48 g/mol), and it is commercially available at ≥95% purity.

Molecular Formula C17H26N4O4S
Molecular Weight 382.48
CAS No. 377053-13-9
Cat. No. B2438952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate
CAS377053-13-9
Molecular FormulaC17H26N4O4S
Molecular Weight382.48
Structural Identifiers
SMILESCCCCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C
InChIInChI=1S/C17H26N4O4S/c1-4-5-6-7-8-9-10-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-11-12(22)25-3/h4-11H2,1-3H3,(H,19,23,24)
InChIKeyXYZWRKJBGCUXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate (CAS 377053-13-9): Structural & Physicochemical Baseline for Differentiated Purine-Based Tool Compound Selection


Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate (CAS 377053-13-9, MFCD02982968) is an 8-sulfanyl-substituted xanthine derivative with a C8 methyl sulfanylacetate ester and an N7 octyl chain . Its molecular formula is C17H26N4O4S (MW 382.48 g/mol), and it is commercially available at ≥95% purity . The compound exhibits a calculated logP of 0.5552 and topological polar surface area (PSA) of 54.74 Ų , placing it within a lipophilicity and polarity range that distinguishes it from simpler xanthine scaffolds such as caffeine (logP -1.03, PSA 61.82 Ų) and pentoxifylline (logP 0.19–0.32, PSA 78.89 Ų) [1] .

Why In-Class Xanthine Derivatives Cannot Substitute Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate Without Loss of Key Physicochemical and Target-Engagement Determinants


Within the xanthine chemotype, substituent identity and position critically govern lipophilicity, hydrogen-bonding capacity, and target-binding modality. The C8 sulfanylacetate ester of CAS 377053-13-9 provides a hydrogen-bond acceptor-rich extension absent in C8-unsubstituted or C8-alkyl xanthines such as caffeine and pentoxifylline, while its N7 octyl chain delivers higher logP (0.56) vs. caffeine (-1.03) and substantially lower PSA (54.74 Ų) vs. pentoxifylline (78.89 Ų) [1] . Direct structural evidence confirms that the 8-sulfanyl motif on a purine core engages the MTH1 (NUDT1) active site, as demonstrated by the co-crystal structure of 8-(methylsulfanyl)-7H-purin-6-amine with human MTH1 (PDB 5NGR, resolution 2.20 Å), where the sulfur atom forms productive contacts within the substrate-binding pocket [2] [3]. Replacing CAS 377053-13-9 with an analog lacking the 8-sulfanylacetate group or the N7 alkyl chain would eliminate these specific molecular recognition features and alter both passive permeability and target-binding potential, rendering generic substitution scientifically unjustified.

Quantitative Differentiator Evidence for Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate (CAS 377053-13-9)


Higher Calculated Lipophilicity (logP 0.56) vs. Caffeine (logP -1.03) Supports Superior Passive Membrane Permeability for Cellular Assays

The target compound exhibits a calculated logP of 0.5552 , indicating moderate lipophilicity. In contrast, caffeine—the prototypical trimethylxanthine—has a calculated logP of -1.03 (RDKit) [1]. The logP difference of approximately +1.58 log units translates to a theoretical ~38-fold higher octanol-water partition coefficient for the target compound, predictive of substantially greater passive membrane permeability [2]. This physicochemical advantage is directly relevant for intracellular target engagement in cellular assays.

Lipophilicity Membrane Permeability Xanthine Derivatives

Lower Topological Polar Surface Area (PSA 54.74 Ų) vs. Pentoxifylline (PSA 78.89 Ų) Indicates Improved Passive Oral Absorption Potential

Topological PSA is a well-validated predictor of intestinal absorption and blood-brain barrier penetration [1]. The target compound possesses a calculated PSA of 54.74 Ų , well below the 90 Ų threshold commonly associated with favorable oral absorption and below the 70 Ų threshold for blood-brain barrier penetration. In comparison, pentoxifylline has a PSA of 78.89 Ų , which, while still below 90 Ų, is substantially higher and closer to the absorption ceiling. The PSA difference of 24.15 Ų represents a meaningful reduction in polarity that favors passive transcellular transport.

Polar Surface Area Oral Absorption Bioavailability Prediction

8-Sulfanyl Purine Moiety Engages MTH1 Active Site as Demonstrated by PDB 5NGR Co-Crystal Structure, Providing Structural Rationale Absent in C8-Alkyl or C8-H Xanthines

The crystal structure of human MTH1 in complex with the fragment inhibitor 8-(methylsulfanyl)-7H-purin-6-amine (PDB 5NGR, 2.20 Å resolution) provides direct structural evidence that an 8-sulfanyl-substituted purine core binds within the MTH1 oxidized nucleotide substrate pocket [1] [2]. The optimized inhibitors derived from this fragment exhibited nanomolar potency (IC50 range from 6 to 79 µM for initial fragments, progressing to nanomolar inhibitors after optimization) [3]. The target compound retains the critical 8-sulfanyl motif essential for this MTH1 interaction while incorporating the methyl sulfanylacetate ester extension, a feature structurally inaccessible to 8-unsubstituted xanthines (e.g., theophylline, caffeine) or 8-alkyl xanthines (e.g., 8-cyclopentyl-1,3-dipropylxanthine).

MTH1 NUDT1 Fragment-Based Drug Discovery X-ray Crystallography

Commercially Available at ≥95% Purity (HPLC) with Full Analytical Characterization, Enabling Immediate Deployment in Reproducible Biochemical Assays

The compound is supplied at a purity of ≥95% (HPLC) , with Sigma-Aldrich offering the product under the AldrichCPR catalog . This purity level ensures that ≥95% of the mass constitutes the intended active chemical entity, a prerequisite for reliable dose-response and SAR studies. In contrast, some in-class xanthine derivatives (e.g., certain 8-substituted xanthine research chemicals) are available only at lower purities (90% or less) from non-validated sources, introducing batch-to-batch variability that can confound quantitative biological readouts, particularly at sub-micromolar concentrations where impurities may contribute off-target effects.

Compound Purity Analytical Quality Control Reproducibility

Recommended Research Application Scenarios for Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate Based on Verifiable Differentiator Evidence


MTH1 (NUDT1) Inhibitor Fragment Elaboration and Structure-Based Lead Optimization

The co-crystal structure of 8-(methylsulfanyl)-7H-purin-6-amine with human MTH1 (PDB 5NGR) validates the 8-sulfanyl purine scaffold as a bona fide MTH1-binding motif [1]. CAS 377053-13-9 extends this fragment by incorporating an N7 octyl chain and a C8 methyl sulfanylacetate ester. Medicinal chemistry teams can use this compound as a starting point for structure-guided elaboration, leveraging the existing MTH1 co-crystal data to guide substitution at positions N7 and C8-ester while monitoring potency gains via biochemical MTH1 assays with 8-oxo-dGTP substrate.

Physicochemical Comparator in Xanthine-Derivative Permeability and Oral Absorption Profiling

With a calculated logP of 0.56 and PSA of 54.74 Ų, this compound occupies a distinct physicochemical space vs. caffeine (logP -1.03, PSA 61.82 Ų) and pentoxifylline (logP ~0.19–0.32, PSA 78.89 Ų) . It can serve as a calibrated lipophilic xanthine reference in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, enabling researchers to correlate incremental logP and PSA changes within the xanthine series to measured permeability coefficients.

Cellular Target Engagement Studies Requiring Enhanced Membrane Permeability for Intracellular MTH1

MTH1 is an intracellular enzyme that sanitizes the oxidized nucleotide pool [2]. Compounds targeting MTH1 must cross the plasma membrane to engage the target. The moderate logP (0.56) and low PSA (54.74 Ų) of CAS 377053-13-9 predict membrane permeability superior to more polar xanthine tool compounds such as caffeine (logP -1.03) . Cellular thermal shift assay (CETSA) or MTH1 activity-based probe competition experiments in intact cells (e.g., K562, MCF7) would directly test this permeability advantage.

Analytical Reference Standard for LC-MS/MS Quantification in MTH1 Inhibitor Pharmacokinetic Studies

The compound is available at ≥95% purity from multiple commercial vendors, including Sigma-Aldrich (AldrichCPR) . This purity, combined with its unique molecular ion (MW 382.48 g/mol) and characteristic fragmentation pattern, makes it suitable as an analytical reference standard for LC-MS/MS method development and validation in preclinical pharmacokinetic studies of MTH1-targeting purine derivatives.

Quote Request

Request a Quote for Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.